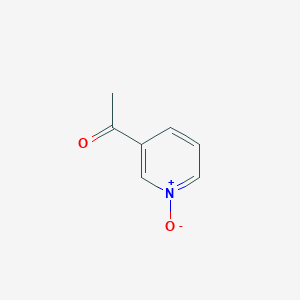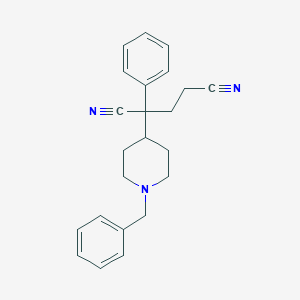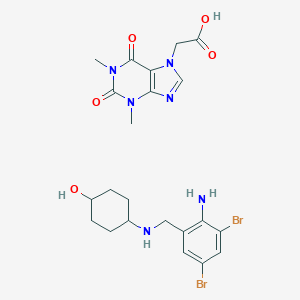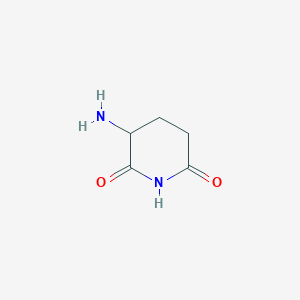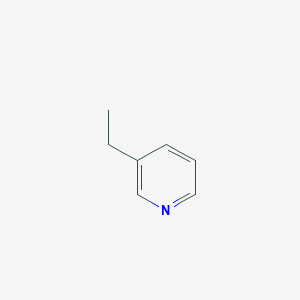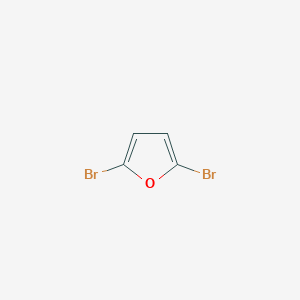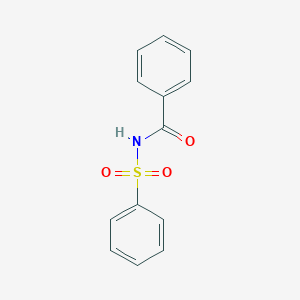
N-(benzenesulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzenesulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemical research. This compound is also known as benzenesulfonamide or benzenesulfonyl amide and is commonly used as a building block for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N-(benzenesulfonyl)benzamide is not well understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes, including carbonic anhydrase, which plays a critical role in various physiological processes such as acid-base balance, respiration, and bone resorption.
Effets Biochimiques Et Physiologiques
N-(benzenesulfonyl)benzamide has been shown to exhibit various biochemical and physiological effects, including inhibition of tumor cell growth, anti-inflammatory activity, and antifungal properties. It has also been reported to exhibit potent inhibitory activity against carbonic anhydrase, which makes it a potential therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(benzenesulfonyl)benzamide in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on N-(benzenesulfonyl)benzamide. One area of interest is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of focus is the investigation of its potential therapeutic applications, including the development of new anticancer and anti-inflammatory agents. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of N-(benzenesulfonyl)benzamide involves the reaction of benzenesulfonyl chloride with benzamide in the presence of a base catalyst such as triethylamine. The reaction proceeds through an intermediate benzene sulfonyl benzamide, which is then treated with an acid to obtain the final product.
Applications De Recherche Scientifique
N-(benzenesulfonyl)benzamide has been extensively used in scientific research due to its unique properties and potential applications. It is commonly used as a reagent for the synthesis of various biologically active molecules, including inhibitors of enzymes, antibiotics, and anticancer agents.
Propriétés
Numéro CAS |
3559-04-4 |
|---|---|
Nom du produit |
N-(benzenesulfonyl)benzamide |
Formule moléculaire |
C13H11NO3S |
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)benzamide |
InChI |
InChI=1S/C13H11NO3S/c15-13(11-7-3-1-4-8-11)14-18(16,17)12-9-5-2-6-10-12/h1-10H,(H,14,15) |
Clé InChI |
ZBGWAJQUDSCDPB-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2 |
Synonymes |
N-(phenylsulfonyl)benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



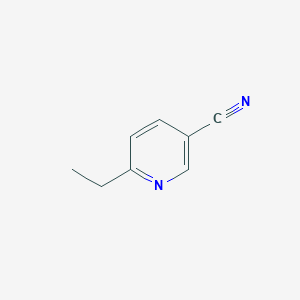

![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)
